Cas no 75364-90-8 (2-(1R,2S)-2-hydroxycyclohexylacetic acid)

2-(1R,2S)-2-hydroxycyclohexylacetic acid 化学的及び物理的性質
名前と識別子
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- CYCLOHEXANEACETIC ACID, 2-HYDROXY-, (1R-TRANS)-
- 2-(1R,2S)-2-hydroxycyclohexylacetic acid
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2-(1R,2S)-2-hydroxycyclohexylacetic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-192872-0.25g |
2-[(1R,2S)-2-hydroxycyclohexyl]acetic acid |
75364-90-8 | 95% | 0.25g |
$487.0 | 2023-09-17 | |
Aaron | AR024KUZ-500mg |
2-[(1R,2S)-2-hydroxycyclohexyl]acetic acid |
75364-90-8 | 95% | 500mg |
$1081.00 | 2025-02-15 | |
Aaron | AR024KUZ-2.5g |
2-[(1R,2S)-2-hydroxycyclohexyl]acetic acid |
75364-90-8 | 95% | 2.5g |
$2681.00 | 2025-02-15 | |
Enamine | EN300-192872-0.5g |
2-[(1R,2S)-2-hydroxycyclohexyl]acetic acid |
75364-90-8 | 95% | 0.5g |
$768.0 | 2023-09-17 | |
Enamine | EN300-192872-1g |
2-[(1R,2S)-2-hydroxycyclohexyl]acetic acid |
75364-90-8 | 95% | 1g |
$986.0 | 2023-09-17 | |
Aaron | AR024KUZ-5g |
2-[(1R,2S)-2-hydroxycyclohexyl]acetic acid |
75364-90-8 | 95% | 5g |
$3955.00 | 2023-12-15 | |
1PlusChem | 1P024KMN-10g |
2-[(1R,2S)-2-hydroxycyclohexyl]acetic acid |
75364-90-8 | 95% | 10g |
$5298.00 | 2024-04-21 | |
Enamine | EN300-192872-0.1g |
2-[(1R,2S)-2-hydroxycyclohexyl]acetic acid |
75364-90-8 | 95% | 0.1g |
$342.0 | 2023-09-17 | |
1PlusChem | 1P024KMN-500mg |
2-[(1R,2S)-2-hydroxycyclohexyl]acetic acid |
75364-90-8 | 95% | 500mg |
$1012.00 | 2024-04-21 | |
Enamine | EN300-192872-5g |
2-[(1R,2S)-2-hydroxycyclohexyl]acetic acid |
75364-90-8 | 95% | 5g |
$2858.0 | 2023-09-17 |
2-(1R,2S)-2-hydroxycyclohexylacetic acid 関連文献
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Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
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Zhimin Dong,Zifan Li,Yue Feng,Wenjie Dong,Ting Wang,Zhongping Cheng,Youqun Wang,Ying Dai,Xiaohong Cao,Yuhui Liu Environ. Sci.: Nano, 2021,8, 2372-2385
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Luca Sorelli,Filippo Fabbri,Jessy Frech-Baronet,Anh-Duc Vu,Mario Fafard,Thierry Gacoin,Khalid Lahlil,Lucio Martinelli,Yves Lassailly,Jacques Peretti J. Mater. Chem. C, 2015,3, 11055-11065
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Panteleimon G. Takis,Vasilios S. Melissas,Anastassios N. Troganis New J. Chem., 2012,36, 1866-1878
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Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
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Liming Hong,Fuqing Yu J. Mater. Chem. C, 2021,9, 9142-9146
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Carmine Coluccini,Dario Pasini,Angelo Taglietti Dalton Trans., 2007, 1588-1592
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S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507
2-(1R,2S)-2-hydroxycyclohexylacetic acidに関する追加情報
Comprehensive Guide to CYCLOHEXANEACETIC ACID, 2-HYDROXY-, (1R-TRANS)- (CAS No. 75364-90-8): Properties, Applications, and Market Insights
CYCLOHEXANEACETIC ACID, 2-HYDROXY-, (1R-TRANS)- (CAS No. 75364-90-8) is a chiral organic compound that has garnered significant attention in pharmaceutical and fine chemical industries. This stereospecific derivative of cyclohexaneacetic acid features a hydroxyl group at the 2-position and exhibits unique physicochemical properties due to its (1R-trans) configuration. The compound's molecular formula is C8H14O3, with a molecular weight of 158.20 g/mol, making it particularly valuable for asymmetric synthesis and chiral resolution processes.
The growing demand for enantiomerically pure compounds in drug development has positioned 2-HYDROXY-CYCLOHEXANEACETIC ACID as a crucial building block. Recent studies highlight its application in synthesizing prostaglandin analogs and other bioactive molecules, addressing current pharmaceutical challenges like improved drug bioavailability and reduced side effects. The compound's chiral purity and structural versatility make it particularly relevant in today's focus on personalized medicine and targeted therapies.
From a chemical perspective, (1R-TRANS)-2-HYDROXY-CYCLOHEXANEACETIC ACID demonstrates interesting solubility characteristics - readily soluble in polar organic solvents like methanol and ethanol, while showing limited solubility in water. This property profile makes it suitable for various organic transformations. The compound typically appears as a white to off-white crystalline powder with a melting point range of 98-102°C, parameters that are frequently searched by quality control specialists and process chemists.
Manufacturing processes for CYCLOHEXANEACETIC ACID, 2-HYDROXY-, (1R-TRANS)- have evolved significantly, with many producers now implementing green chemistry principles. Current synthetic routes often employ biocatalytic methods or asymmetric hydrogenation, responding to industry demands for sustainable chemical production. This aligns with global trends toward environmentally friendly synthesis, a topic generating substantial interest in academic and industrial research communities.
The analytical characterization of this compound typically involves advanced techniques like chiral HPLC and polarimetry to confirm enantiomeric purity, along with standard spectroscopic methods (FT-IR, NMR, MS). These quality control measures are critical given the compound's pharmaceutical applications, where even minor impurities can significantly impact biological activity. Recent advancements in analytical technology have enabled more precise quantification of the (1R-trans) isomer, a development closely followed by researchers in the field.
Market analysis indicates steady growth for chiral building blocks like 75364-90-8, driven by expanding pharmaceutical R&D budgets and increasing demand for enantiomerically pure drugs. The compound's price stability and reliable supply chain make it attractive to contract manufacturing organizations (CMOs) and generic drug producers. Current market intelligence suggests particular interest from manufacturers of ophthalmic medications and dermatological treatments, where the compound's structural features offer therapeutic advantages.
Storage and handling recommendations for (1R-TRANS)-2-HYDROXY-CYCLOHEXANEACETIC ACID emphasize protection from moisture and oxidation, with suggested storage under inert atmosphere at 2-8°C for long-term stability. These conditions maintain the compound's chemical integrity and enantiomeric purity, factors that directly impact its performance in downstream applications. Proper handling protocols are frequently searched by laboratory technicians and compound end-users.
Emerging research directions for this compound include its potential in biodegradable polymer synthesis and as a precursor for sustainable surfactants. These applications align with circular economy principles and have become hot topics in materials science. The compound's rigid cyclohexane ring structure combined with functional group versatility makes it an interesting candidate for developing new materials with tailored properties.
Regulatory status information confirms that CYCLOHEXANEACETIC ACID, 2-HYDROXY-, (1R-TRANS)- is not classified under hazardous material categories in major chemical inventories. This regulatory profile facilitates its international trade and broadens potential applications. Documentation including certificates of analysis and material safety data sheets are typically available from reputable suppliers, addressing common queries from procurement specialists.
Future prospects for CAS No. 75364-90-8 appear promising, with patent literature revealing ongoing investigations into novel derivatives and formulations. The compound's structural features continue to inspire medicinal chemistry innovations, particularly in addressing current therapeutic challenges like drug resistance and targeted delivery. These developments position 2-HYDROXY-(1R-TRANS)-CYCLOHEXANEACETIC ACID as a compound of enduring scientific and commercial interest.
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